molecular formula C9H5N3O B1181188 rec Acetyl-Eglin c CAS No. 102188-32-9

rec Acetyl-Eglin c

Cat. No.: B1181188
CAS No.: 102188-32-9
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rec Acetyl-Eglin c involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the completion of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and reproducible production of peptides. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions: rec Acetyl-Eglin c primarily undergoes hydrolysis reactions due to the presence of peptide bonds. It can also participate in oxidation and reduction reactions, depending on the specific amino acid residues present in the peptide sequence .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound results in the formation of smaller peptide fragments or individual amino acids .

Scientific Research Applications

rec Acetyl-Eglin c has a wide range of scientific research applications due to its protease inhibitory properties :

Mechanism of Action

rec Acetyl-Eglin c exerts its effects by binding to the active site of target proteases, thereby inhibiting their enzymatic activity. The binding is typically reversible and involves interactions between the peptide and specific amino acid residues in the protease active site. This inhibition prevents the protease from cleaving its substrate, thereby modulating various physiological processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its synthetic origin and specific sequence modifications that enhance its stability and inhibitory potency compared to the naturally occurring Eglin C. Additionally, its ability to inhibit a broad range of proteases makes it a valuable tool in both research and industrial applications .

Properties

CAS No.

102188-32-9

Molecular Formula

C9H5N3O

Molecular Weight

0

Origin of Product

United States

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